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Abstract
AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has

demonstrated significant preclinical and clinical activity against a range of human cancers.[1][2]

As essential regulators of mitosis, Aurora kinases A, B, and C represent critical targets in

oncology.[3][4] Overexpression of these kinases is frequently observed in tumors and is

associated with genomic instability and poor prognosis.[1][5] AMG 900 competitively binds to

the ATP-binding pocket of Aurora kinases, leading to the inhibition of their catalytic activity.[6]

This guide provides a comprehensive overview of the pharmacology of AMG 900, detailing its

mechanism of action, preclinical and clinical data, and the experimental protocols used in its

evaluation.

Mechanism of Action
AMG 900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6] By blocking the

kinase activity of these enzymes, AMG 900 disrupts several key mitotic processes. Inhibition of

Aurora A affects centrosome maturation and spindle assembly, while inhibition of Aurora B, a

component of the chromosomal passenger complex, leads to defects in chromosome

segregation and cytokinesis.[3][7] The primary cellular response to AMG 900 is an aborted cell

division without a prolonged mitotic arrest, which results in endoreduplication (the replication of

the genome without cell division) and the formation of polyploid cells, ultimately leading to
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apoptosis.[2][6] A key pharmacodynamic biomarker of AMG 900 activity is the inhibition of

phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[2][8]

In Vitro Pharmacology
Kinase Inhibition
AMG 900 demonstrates potent inhibition of all three Aurora kinase isoforms with low nanomolar

IC50 values. Its selectivity for Aurora kinases is over 10-fold higher than for other kinases such

as p38α, Tyk2, JNK2, Met, and Tie2.[6][9]

Kinase IC50 (nM)

Aurora A 5

Aurora B 4

Aurora C 1

Table 1: In vitro kinase inhibitory activity of AMG 900.[6][10]

Cellular Activity
AMG 900 effectively inhibits the proliferation of a broad panel of human tumor cell lines at low

nanomolar concentrations.[2][8] Notably, it retains its potency in multidrug-resistant (MDR) cell

lines that overexpress P-glycoprotein (P-gp) and in cell lines resistant to other Aurora kinase

inhibitors like AZD1152.[2][8]

Cell Line Panel (26 tumor types) EC50 Range (nM)

Cell Proliferation 0.7 - 5.3

Table 2: In vitro anti-proliferative activity of AMG 900.[8][10]

The cellular mechanism of action of AMG 900 has been characterized by several key effects:

Inhibition of Histone H3 Phosphorylation: AMG 900 inhibits the phosphorylation of histone H3

on Ser10, a direct substrate of Aurora B, with an IC50 of 2-3 nM in cellular assays.[10]
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Induction of Polyploidy: Treatment with AMG 900 leads to the accumulation of cells with ≥4N

DNA content, a hallmark of endoreduplication. The EC50 for inducing polyploidy is in the

range of 2-3 nM.[10]

Induction of Apoptosis: Following endoreduplication, AMG 900 treatment leads to

programmed cell death.[11] Cell lines with dysfunctional p53 are particularly sensitive to

AMG 900-induced apoptosis.

In Vivo Pharmacology
Xenograft Studies
Oral administration of AMG 900 has demonstrated significant tumor growth inhibition in a

variety of human tumor xenograft models, including those resistant to taxanes.[2][8]

Xenograft Model Dosing Schedule
Tumor Growth Inhibition
(%)

HCT116 (colon) 15 mg/kg, BID, 2 days/week Significant (P ≤ 0.008)

MES-SA-Dx5 (MDR) Not specified 84 (P < 0.0001)

NCI-H460-PTX (MDR) Not specified 66 (P < 0.0001)

Various (9 models)
15 mg/kg BID, 2 days/week or

3 mg/kg BID daily
50 - 97 (P < 0.005)

Table 3: In vivo efficacy of AMG 900 in xenograft models.[8][10]

Pharmacodynamic Biomarkers
Inhibition of p-Histone H3 in tumor and surrogate tissues has been established as a robust

pharmacodynamic biomarker for AMG 900 activity in vivo.[5][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6279493/
https://pubmed.ncbi.nlm.nih.gov/20935223/
https://aacrjournals.org/cancerres/article/70/23/9846/561187/Preclinical-Evaluation-of-AMG-900-a-Novel-Potent
https://aacrjournals.org/cancerres/article/70/23/9846/561187/Preclinical-Evaluation-of-AMG-900-a-Novel-Potent
https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://pubmed.ncbi.nlm.nih.gov/25367255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Dose of AMG 900 p-Histone H3 Inhibition

COLO 205 Tumor 3.75 mg/kg >57% (P < 0.0001)

COLO 205 Tumor 7.5 mg/kg >85% (P < 0.0001)

COLO 205 Tumor 15 mg/kg >85% (P < 0.0001)

Bone Marrow 3.75, 7.5, 15 mg/kg
Dose-dependent inhibition (P ≤

0.00015)

Skin 15 mg/kg
Significant inhibition (P <

0.0001)

Table 4: In vivo pharmacodynamic effects of AMG 900.[12][13]

Clinical Pharmacology
A first-in-human Phase 1 clinical trial (NCT00858377) has been conducted to evaluate the

safety, tolerability, and pharmacokinetics of AMG 900 in patients with advanced solid tumors.[1]

[14]

Parameter Value

Dosing Regimen 4 days on / 10 days off

Maximum Tolerated Dose (MTD) 25 mg/day

MTD with G-CSF support 40 mg/day

Grade ≥ 3 Treatment-Related Adverse Events
Neutropenia (37%), Anemia (23%), Leukopenia

(14%), Thrombocytopenia (12%)

Table 5: Summary of Phase 1 clinical trial data for AMG 900.[1][15]

AMG 900 demonstrated single-agent activity in heavily pretreated patients with chemotherapy-

resistant ovarian cancer.[1]
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Caption: Aurora Kinase Signaling Pathway and the Impact of AMG 900 Inhibition.
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In Vitro Evaluation In Vivo Evaluation
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Caption: Preclinical Evaluation Workflow for AMG 900.

Experimental Protocols
In Vitro Assays
6.1.1. Aurora Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of AMG 900 against purified Aurora kinase

enzymes.[6][9]

Reagents: Recombinant GST- or His-tagged Aurora A, B, and C enzymes, appropriate

peptide substrate, ATP, and HTRF detection reagents.

Procedure: a. Prepare serial dilutions of AMG 900. b. In a microplate, combine the Aurora

kinase enzyme, peptide substrate, and AMG 900 at various concentrations. c. Initiate the

kinase reaction by adding ATP at its Km concentration. d. Incubate the reaction mixture at

room temperature. e. Stop the reaction and add HTRF detection reagents (e.g., a europium

cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled antibody). f.
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Incubate to allow for antibody binding. g. Read the plate on an HTRF-compatible reader,

measuring the ratio of fluorescence at 665 nm and 620 nm.

Data Analysis: Calculate the percentage of inhibition for each concentration of AMG 900 and

determine the IC50 value by fitting the data to a four-parameter logistic equation.

6.1.2. Cell Proliferation Assay (Fluorescence-based Cell Count Imaging - ArrayScan VTi)

This assay measures the effect of AMG 900 on the proliferation of a panel of tumor cell lines.[8]

Cell Lines and Culture: Culture a panel of 26 human tumor cell lines in their respective

recommended media.

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat

the cells with a range of concentrations of AMG 900 (e.g., 0.3–156 nmol/L) for 24 hours. c.

Wash the cells twice with complete media to remove the compound. d. Incubate the cells in

drug-free media for an additional 48 hours. e. Fix and stain the cells with a nuclear stain

(e.g., Hoechst). f. Image the plates using an ArrayScan VTi high-content imaging system.

Data Analysis: Quantify the number of cells in each well. Generate concentration-response

curves and calculate the EC50 values for cell growth inhibition.

6.1.3. Phosphorylation of Histone H3 Assay (Western Blot)

This assay is used to confirm the on-target effect of AMG 900 by measuring the inhibition of

Aurora B activity in cells.[8]

Cell Treatment: Treat cells (e.g., HeLa or HCT116) with various concentrations of AMG 900

for a specified time (e.g., 6 hours).

Lysate Preparation: Lyse the cells in a suitable buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer

them to a PVDF membrane. b. Block the membrane and then incubate with a primary

antibody specific for phospho-Histone H3 (Ser10). c. Incubate with a secondary antibody
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conjugated to horseradish peroxidase. d. Detect the signal using an enhanced

chemiluminescence (ECL) substrate. e. Probe for a loading control (e.g., total Histone H3 or

β-actin).

Data Analysis: Densitometrically quantify the bands to determine the relative levels of p-

Histone H3.

6.1.4. Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of AMG 900 on cell cycle progression and the

induction of polyploidy.[8][11]

Cell Treatment: Treat cells with AMG 900 or DMSO (vehicle control) for 48 hours.

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye

(e.g., propidium iodide) and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Gate the cell populations based on their DNA content (2N, 4N, 8N, etc.) to

quantify the percentage of cells in each phase of the cell cycle and the extent of polyploidy.

In Vivo Assays
6.2.1. Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of AMG 900 in a living organism.[5][8][10]

Animals: Use female athymic nude mice.

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2 x

10^6 COLO 205 cells) in a suitable matrix (e.g., 50% Matrigel) into the flanks of the mice.

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size

(e.g., approximately 200 mm³), randomize the mice into treatment groups (n=10 per group).
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Drug Administration: Formulate AMG 900 as a suspension and administer orally at the

desired doses and schedule. The vehicle control group receives the formulation without the

drug.

Efficacy Endpoint: Measure tumor volumes periodically. The primary endpoint is tumor

growth inhibition.

Data Analysis: Compare the tumor growth in the AMG 900-treated groups to the vehicle

control group to determine the percentage of tumor growth inhibition.

6.2.2. In Vivo p-Histone H3 Pharmacodynamic Assay (Flow Cytometry)

This assay measures the target engagement of AMG 900 in tumors and surrogate tissues.[5]

[12]

Animal Treatment and Tissue Collection: Administer a single oral dose of AMG 900 or vehicle

to tumor-bearing mice. At a specified time point (e.g., 3 hours post-dose), collect tumor and

bone marrow samples.

Sample Processing: a. Tumor: Prepare a single-cell suspension from the tumor tissue by

mechanical and enzymatic digestion. b. Bone Marrow: Flush the bone marrow from the

femurs.

Cell Staining: a. Fix and permeabilize the cells. b. Stain with an anti-p-Histone H3 (Ser10)

antibody and an anti-cytokeratin antibody (to identify tumor cells). c. Stain for DNA content

with a suitable dye.

Flow Cytometry: Analyze the stained cells on a flow cytometer.

Data Analysis: Gate on the cytokeratin-positive tumor cells or bone marrow cells and quantify

the percentage of p-Histone H3 positive cells within the G2/M population. Compare the

results from the treated groups to the vehicle control to determine the extent of inhibition.

Conclusion
AMG 900 is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. Its

ability to inhibit all three Aurora kinase isoforms leads to mitotic disruption, endoreduplication,
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and ultimately, apoptosis in a wide range of cancer cell lines, including those with multidrug

resistance. The in vivo efficacy of AMG 900, coupled with a manageable safety profile in early

clinical trials, highlights its potential as a valuable therapeutic agent for the treatment of

advanced solid tumors. The robust pharmacodynamic biomarker, p-Histone H3, allows for the

effective assessment of target engagement in both preclinical and clinical settings. Further

clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 900 in

various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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